3-Iodo-2-methylpyridine
Description
Overview of Pyridine (B92270) Derivatives in Contemporary Organic and Medicinal Chemistry
Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, and its derivatives are fundamental scaffolds in the fields of organic and medicinal chemistry. researchgate.netnih.gov The pyridine nucleus is a key structural component in numerous natural products, including essential vitamins like niacin (vitamin B3) and alkaloids. nih.gov Its presence is also widespread in a vast array of pharmaceutical agents, underscoring its importance in drug discovery and development. nih.gov
The versatility of the pyridine ring allows for its incorporation into a multitude of molecular architectures, influencing properties such as solubility, basicity, and the capacity for hydrogen bonding. nih.govresearchgate.net These characteristics are crucial for the biological activity of many drugs, enabling interactions with enzymes and receptors within the body. researchgate.net Consequently, pyridine derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. researchgate.netnih.govijcrt.org The continuous exploration of new synthetic methodologies to create diverse pyridine-based molecules remains a vibrant and essential area of chemical research. nih.govnih.gov
Significance of Halogenated Pyridines as Synthetic Intermediates
Within the broad class of pyridine derivatives, halogenated pyridines stand out as exceptionally useful synthetic intermediates. eurekalert.orgnih.govchemrxiv.org The introduction of a halogen atom—such as fluorine, chlorine, bromine, or iodine—onto the pyridine ring provides a reactive handle for a variety of subsequent chemical transformations. nih.govchemrxiv.org These halogen atoms can be selectively replaced or can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds through powerful reactions like cross-coupling. nih.govchemimpex.com
This capability is particularly vital in the construction of highly substituted and complex pyridine-containing molecules, which are often challenging to synthesize directly. eurekalert.org The strategic placement of a halogen allows for the diversification of a molecular scaffold, a crucial process in medicinal chemistry for studying structure-activity relationships (SAR) to optimize the efficacy and properties of drug candidates. nih.govchemrxiv.org Among the halopyridines, iodinated versions are often favored for their high reactivity in many standard coupling reactions. google.com
Academic Rationale for Investigating 3-Iodo-2-methylpyridine
The specific compound, this compound, is of significant academic and industrial interest due to the unique arrangement of its functional groups. The presence of the iodine atom at the 3-position and a methyl group at the 2-position creates a distinct electronic and steric environment on the pyridine ring. The iodine atom, being a large and polarizable halogen, serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. researchgate.netmdpi.comacademie-sciences.fr
This reactivity makes this compound a valuable building block for synthesizing more complex molecules. Researchers utilize this intermediate to introduce a wide range of substituents at the 3-position of the pyridine ring, enabling the construction of novel compounds for evaluation in pharmaceutical and materials science applications. chemimpex.com For instance, its dihalogenated counterpart, 6-Bromo-3-iodo-2-methylpyridine, is noted for its role as an intermediate in the synthesis of potential anti-cancer and anti-inflammatory drugs, as well as agrochemicals. chemimpex.com The controlled, stepwise functionalization offered by such compounds is a cornerstone of modern synthetic strategy.
Properties of this compound
| Property | Value |
| CAS Number | 15112-62-6 |
| Molecular Formula | C6H6IN |
| Molecular Weight | 219.02 g/mol |
| Appearance | Liquid |
| Synonyms | 3-Iodo-2-picoline |
This data is compiled from multiple chemical suppliers and databases for research purposes. biosynth.coma2bchem.comfluorochem.co.uknih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSVCUHWEJFFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555248 | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15112-62-6 | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60555248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Iodo 2 Methylpyridine
Direct Halogenation Approaches to Pyridine (B92270) Scaffolds
Direct C-H iodination of pyridine rings presents a challenge due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, several strategies have been developed to overcome this limitation, enabling the regioselective introduction of an iodine atom.
Regioselective Iodination Strategies
Achieving regioselectivity in the iodination of 2-methylpyridine (B31789) is crucial. The electronic properties of the pyridine ring and the directing effect of the methyl group influence the position of iodination.
Electrophilic iodination is a common method for introducing iodine into aromatic systems. For pyridine derivatives, this typically requires the use of an iodine source in the presence of an activating agent or a strong acid to generate a more potent electrophilic iodine species. researchgate.net Common iodine sources include molecular iodine (I₂) and N-iodosuccinimide (NIS).
The reaction of 2-methylpyridine with electrophilic iodine sources can be directed to the 3- and 5-positions. The use of NIS in combination with a strong acid, such as trifluoroacetic acid, has been shown to be effective for the iodination of electron-rich aromatic compounds under mild conditions. organic-chemistry.orgresearchgate.net The acid is believed to activate NIS, forming a more reactive iodinating agent, potentially iodine trifluoroacetate (B77799) in situ. organic-chemistry.org
| Substrate | Reagents | Conditions | Product(s) | Yield (%) | Reference |
| Methoxy/methyl-substituted aromatics | NIS, cat. CF₃COOH | Room Temperature | Regioselectively iodinated products | Excellent | organic-chemistry.orgresearchgate.net |
| Deactivated aromatics | NIS, H₂SO₄ | 0-20 °C | Iodinated products | Good | researchgate.net |
This table presents data for the general electrophilic iodination of aromatic compounds, as specific data for 3-Iodo-2-methylpyridine was not available in the search results.
In recent years, transition-metal-free methods for C-H functionalization have gained significant attention due to their cost-effectiveness and reduced environmental impact. semanticscholar.org These methods often proceed through radical pathways. For the iodination of pyridines, systems involving an iodine source and an oxidant can generate iodine radicals, which can then attack the pyridine ring.
One such approach involves the use of molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). This system can generate electrophilic iodine species and free radicals that drive the iodination reaction. nih.govlatrobe.edu.aunih.gov While specific examples for the synthesis of this compound using this method are not detailed in the provided search results, the general principle is applicable to pyridine scaffolds. Mechanistic studies suggest that these reactions may not always proceed via a simple radical mechanism. nih.gov
| Substrate | Reagents | Conditions | Key Features | Reference |
| Benzoic acids | I₂ | High Temperature | Decarboxylative iodination, scalable | nih.govlatrobe.edu.aunih.gov |
| Pyridin-2-amine, Arylmethyl ketone | I₂ | One-pot | Synthesis of 3-(alkylselanyl)-2-arylimidazo[1,2-a]pyridine | rsc.org |
This table illustrates examples of transition-metal-free iodination reactions on related aromatic systems, as specific data for this compound was not available.
Halogen Exchange Reactions
Halogen exchange reactions provide an alternative and often more regioselective route to this compound, starting from a pre-functionalized pyridine derivative, typically a brominated precursor.
The Finkelstein reaction, a classic halogen exchange method, can be adapted for the conversion of 3-bromo-2-methylpyridine (B185296) to this compound. This reaction typically involves treating the brominated substrate with an iodide salt, such as sodium iodide, often in the presence of a catalyst. chemicalbook.com
A general procedure for the aromatic Finkelstein reaction on 3-bromopyridine (B30812) involves heating the substrate with sodium iodide and a catalytic amount of copper(I) iodide (CuI) in a solvent like 1,4-dioxane. The use of a ligand, such as N,N'-dimethylethylenediamine, can facilitate the reaction. chemicalbook.com This method provides high yields of the corresponding iodinated pyridine.
| Substrate | Reagents | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromopyridine | NaI | CuI / N,N'-dimethylethylenediamine | 1,4-Dioxane | 110 | 18 | 98 | chemicalbook.com |
This table provides data for the halogen exchange of 3-bromopyridine as a representative example.
A key step in many modern halogen exchange protocols, particularly those involving organometallic reagents, is the halogen-metal interconversion. This reaction is fundamental to the preparation of many organolithium and Grignard reagents from organic halides. wikipedia.orgnih.gov
The reaction between an organolithium reagent (R-Li) and an aryl halide (Ar-X) results in an exchange of the metal and the halogen, yielding a new organolithium species (Ar-Li) and an alkyl/aryl halide (R-X). wikipedia.org The equilibrium of this reaction is typically driven by the formation of the more stable organolithium reagent. princeton.edu
Two primary mechanisms have been proposed for the lithium-halogen exchange:
Nucleophilic "Ate-Complex" Mechanism: This pathway involves the nucleophilic attack of the carbanion from the organolithium reagent on the halogen atom of the aryl halide. This forms a reversible intermediate known as an "ate-complex". wikipedia.orgprinceton.edu This intermediate can then proceed to the products. Kinetic studies and the isolation of crystalline "ate-complexes" provide strong evidence for this mechanism. wikipedia.orgstackexchange.com
Single Electron Transfer (SET) Mechanism: An alternative mechanism involves the transfer of a single electron from the organolithium reagent to the aryl halide, generating radical intermediates. wikipedia.org Evidence for radical species has been detected in certain reactions, particularly with secondary and tertiary alkyllithiums. wikipedia.org
For pyridyl systems, the halogen-metal exchange is a powerful tool for regioselective functionalization. The choice of organolithium reagent and reaction conditions can influence the efficiency and outcome of the exchange. The rate of exchange generally follows the trend I > Br > Cl, making iodo- and bromopyridines the preferred substrates. princeton.edu The presence of chelating groups on the pyridine ring can accelerate the rate of exchange. wikipedia.org
Multi-Step Synthesis from Substituted Pyridines
The construction of this compound can be efficiently achieved through the strategic functionalization of pre-existing pyridine rings. These multi-step methods rely on the controlled introduction of substituents, culminating in the precise placement of the iodine atom at the C-3 position.
Starting Material Selection and Pre-functionalization
The choice of the initial pyridine derivative is critical and dictates the subsequent reaction sequence. Pre-functionalization involves introducing groups that facilitate the eventual iodination step, often by directing the regioselectivity of the reactions or by being converted into a group that can be readily displaced by iodine.
A common and practical approach begins with derivatives of 2-methylpyridine (also known as 2-picoline). This strategy involves a sequence of reactions to introduce an amino group, which is then converted into the target iodo group via a diazotization-iodination sequence. A representative pathway includes nitration, reduction, diazotization, and finally, iodination.
For instance, a related synthesis of a halo-methylpyridine derivative starts with 2-chloro-5-methylpyridine, which undergoes nitration at the 4-position, followed by reduction of the nitro group to an amino group. This amino-substituted intermediate is then subjected to a diazotization reaction using a nitrite (B80452) source under acidic conditions to form a diazonium salt. The subsequent introduction of an iodide salt, such as potassium iodide or sodium iodide, displaces the diazonium group to yield the final iodinated product. google.com This sequence highlights a robust and scalable method for introducing an iodine atom onto a pyridine ring when a suitable amino-precursor can be synthesized. google.com
Table 1: Typical Reaction Sequence from a Methylpyridine Derivative
| Step | Reaction Type | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Nitration | Nitric Acid, Sulfuric Acid | Introduces a nitro group onto the pyridine ring. |
| 2 | Reduction | Iron powder, Acetic Acid or Catalytic Hydrogenation | Converts the nitro group to an amino group. |
| 3 | Diazotization | Sodium Nitrite, Sulfuric Acid | Transforms the amino group into a diazonium salt. |
Iodination of Pyridyl-Zinc Reagents
The Negishi cross-coupling reaction provides a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This methodology can be adapted for the direct iodination of a pyridine ring by first converting a pyridyl halide into an organozinc reagent. This pyridyl-zinc intermediate is then reacted with an iodine source to yield the iodinated pyridine.
The process typically begins with a bromo- or chloro-substituted 2-methylpyridine. This starting material is treated with an organolithium reagent (like n-BuLi) at low temperatures, followed by the addition of a zinc salt, such as anhydrous zinc chloride, to form the pyridyl-zinc reagent in situ. patsnap.com This organometallic intermediate is then quenched with molecular iodine (I₂) to afford this compound. The Negishi coupling is valued for its high functional group tolerance and good yields. wikipedia.orgorganic-chemistry.org
Table 2: Key Components of the Negishi-Type Iodination
| Component | Example | Role in Reaction |
|---|---|---|
| Starting Material | 3-Bromo-2-methylpyridine | Pyridine backbone and precursor to the organometallic reagent. |
| Organometallic Formation | n-Butyllithium, Zinc Chloride | Generates the reactive pyridyl-zinc species. |
| Catalyst | Palladium or Nickel complex (e.g., Pd(PPh₃)₄) | Catalyzes the cross-coupling reaction. wikipedia.org |
| Iodine Source | Iodine (I₂) | Provides the iodine atom for the final product. |
Emerging Synthetic Techniques
Recent advancements in synthetic organic chemistry have introduced novel and efficient methods for the construction of substituted pyridines. These emerging techniques, including photoredox catalysis and radical-mediated cyclizations, offer alternative pathways that can provide improved yields, milder reaction conditions, and access to complex molecular architectures.
Photoredox-Mediated Coupling Strategies
Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This approach has been successfully applied to the synthesis of halogenated pyridines. nih.govacs.orgorganic-chemistry.org One such strategy involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by an iridium complex like fac-Ir(ppy)₃ under blue LED irradiation. nih.govacs.org This key carbon-carbon bond-forming event is followed by a one-pot condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to construct the pyridine ring. nih.govacs.org
While this specific method yields 3-fluoropyridines, the underlying principle of using photoredox catalysis to assemble the core components of the pyridine ring represents a significant advance. organic-chemistry.org The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, further expands the possibilities for creating complex molecules by engaging simple starting materials in novel bond-forming processes. princeton.edu This paradigm offers potential for the development of new routes to this compound by adapting the coupling partners and reaction conditions.
Radical 6-Endo Addition for Pyridine Synthesis
A novel, metal-free approach for pyridine synthesis has been developed utilizing a radical 6-endo addition mechanism. sioc.ac.cnresearchgate.netnih.gov This method constructs the pyridine skeleton from cyclopropylamides and alkynes. sioc.ac.cn Mechanistic studies have shown that the reaction proceeds through an unconventional 6-endo-trig addition of a vinyl radical onto an imine nitrogen atom. sioc.ac.cnresearchgate.netresearchgate.net This key step is critically enabled by the presence of a hypervalent iodine(III) reagent, which activates the system. sioc.ac.cnnih.gov
This strategy is notable for its excellent functional group compatibility and its ability to be scaled up, making it suitable for the late-stage installation of a pyridine ring onto complex molecules. sioc.ac.cnresearchgate.netresearchgate.net The reaction is typically carried out under visible light irradiation (e.g., 456 nm blue LED) at room temperature. researchgate.net By selecting the appropriate alkyne and cyclopropylamide starting materials, this method could be tailored to produce a wide array of substituted pyridines, including this compound.
Table 3: Reaction Conditions for Radical 6-Endo Pyridine Synthesis | Component | Description | | :--- | :--- | | Reactants | Cyclopropylamides and Alkynes | Building blocks for the pyridine ring. sioc.ac.cn | | Catalyst System | Acr-Mes-Ph⁺BF₄⁻ (Photocatalyst) | Initiates the radical process under light irradiation. researchgate.net | | Key Reagent | Hypervalent Iodine(III) (e.g., 3,4-MeO-BI-OAc) | Facilitates the key 6-endo-trig addition. sioc.ac.cn | | Solvent | Toluene | Reaction medium. researchgate.net | | Conditions | 20 W 456 nm blue LED irradiation, room temperature | Mild conditions for the radical reaction. researchgate.net |
Hypervalent Iodine(III) Activation in Pyridine Annulation
The construction of the pyridine ring is a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Annulation strategies, which involve the formation of a ring onto a pre-existing structure, are particularly powerful for creating substituted pyridines. In recent years, methodologies employing hypervalent iodine(III) reagents have gained prominence due to their mild reaction conditions, unique reactivity, and reduced environmental impact compared to many heavy metal-based reagents. While a direct hypervalent iodine(III)-activated annulation for the synthesis of this compound is not extensively documented, a closely related and illustrative example is the iodine-mediated electrophilic cyclization of 2-alkynyl-1-methylene azide (B81097) aromatics, which yields highly substituted 4-iodoisoquinolines. This reaction showcases the principle of using an electrophilic iodine source to trigger the annulation cascade for the formation of an iodine-substituted aza-arene.
This synthetic approach utilizes molecular iodine (I₂) to initiate the cyclization of various 2-alkynyl-1-methylene azide aromatics. The reaction proceeds efficiently to afford 1,3-disubstituted 4-iodoisoquinolines in good to high yields nih.gov. This methodology is notable for its tolerance of a diverse range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents nih.gov. The versatility of the reaction is further demonstrated by its applicability to various heteroaromatic precursors, such as those based on pyridine, pyrrole, furan, and thiophene (B33073), leading to the corresponding fused isoquinoline (B145761) derivatives nih.gov.
The proposed mechanism for this transformation involves the initial activation of the alkyne moiety by molecular iodine to form an iodonium (B1229267) ion intermediate. This is followed by an intramolecular nucleophilic attack from the azide group, leading to cyclization and the subsequent expulsion of dinitrogen (N₂) to furnish the aromatic isoquinoline ring.
A summary of the substrate scope for this iodine-mediated annulation is presented below:
| Entry | Starting Material (Aromatic Core) | R¹ | R² | Product | Yield (%) |
| 1 | Benzene (B151609) | H | Phenyl | 4-Iodo-1-phenyl-3-methylisoquinoline | 85 |
| 2 | Benzene | 4-Methoxy | Phenyl | 4-Iodo-6-methoxy-1-phenyl-3-methylisoquinoline | 82 |
| 3 | Benzene | 4-Nitro | Phenyl | 4-Iodo-6-nitro-1-phenyl-3-methylisoquinoline | 75 |
| 4 | Pyridine | - | Phenyl | 4-Iodo-1-phenyl-3-methyl-pyrano[3,4-c]pyridine | 78 |
| 5 | Thiophene | - | Phenyl | 4-Iodo-1-phenyl-3-methyl-thieno[2,3-c]pyridine | 80 |
This iodine-mediated annulation serves as a compelling example of how electrophilic iodine can be employed to construct complex, iodine-substituted nitrogen heterocycles. The principles of this reaction, particularly the activation of an unsaturated system to facilitate cyclization, are central to the broader concept of hypervalent iodine(III)-activated annulation reactions. Further research in this area could lead to the development of analogous methods for the direct synthesis of specifically substituted iodopyridines like this compound.
Chemical Reactivity and Transformation of 3 Iodo 2 Methylpyridine
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For 3-iodo-2-methylpyridine, the iodine substituent at the 3-position makes it an excellent electrophilic partner in these transformations. The electron-deficient nature of the pyridine (B92270) ring, combined with the lability of the C-I bond, facilitates reactions with a wide range of nucleophilic partners.
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.govlibretexts.org This reaction is instrumental in synthesizing biaryl and substituted pyridine structures, which are common motifs in pharmaceuticals and materials science. nih.govmdpi.com For this compound, the Suzuki-Miyaura reaction provides a direct route to 3-aryl-2-methylpyridines. The general scheme involves the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.org
General Reaction Scheme:
(Image depicting the reaction of this compound with an Arylboronic acid, catalyzed by a Palladium catalyst and a base, to yield a 3-Aryl-2-methylpyridine product.)
The efficiency and outcome of the Suzuki-Miyaura coupling are significantly influenced by the electronic and steric properties of the substituents on both the aryl iodide and the boronic acid. researchgate.net
On the Pyridine Ring: The presence of the methyl group at the 2-position in this compound can exert a steric effect on the adjacent reacting site. Electron-donating groups on the pyridine ring can increase the electron density, which might slightly decrease its reactivity as an electrophile compared to unsubstituted iodopyridines. Conversely, electron-withdrawing groups generally enhance reactivity. nih.gov
On the Boronic Acid: The nature of the substituent on the arylboronic acid partner also plays a crucial role.
Electronic Effects: Arylboronic acids bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are generally more reactive and tend to give higher yields. This is because these groups increase the electrophilicity of the boron atom, facilitating the transmetalation step in the catalytic cycle. researchgate.net
Steric Effects: Sterically hindered arylboronic acids, such as those with ortho-substituents, can react more slowly and may require more forcing reaction conditions or specialized catalyst systems to achieve good yields. nih.gov However, successful couplings with ortho-substituted aryl bromides have been reported using appropriate catalyst systems. nih.gov
The table below summarizes the expected influence of substituents on the coupling partners in the Suzuki-Miyaura reaction of this compound.
| Coupling Partner | Substituent Type | Expected Influence on Reactivity |
| This compound | Methyl group (electron-donating, steric bulk) | May slightly decrease electronic reactivity but can be overcome by the lability of the C-I bond. |
| Arylboronic Acid | Electron-donating groups (-OCH₃, -CH₃) | May decrease reaction rate. |
| Arylboronic Acid | Electron-withdrawing groups (-NO₂, -CF₃) | Generally increases reaction rate and yield. researchgate.net |
| Arylboronic Acid | Ortho-substituents | Can decrease reaction rate due to steric hindrance. nih.gov |
The choice of the palladium catalyst system, which includes the palladium precursor and the supporting ligand, is critical for a successful Suzuki-Miyaura coupling. libretexts.org
Palladium Precursors: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.orgorganic-chemistry.org These precursors generate the active Pd(0) species in situ.
Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For coupling reactions involving heteroaryl halides like this compound, phosphine (B1218219) ligands are widely used.
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Suzuki couplings. nih.gov
Bulky, Electron-Rich Phosphines: Ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are often more effective, especially for less reactive or sterically hindered substrates. organic-chemistry.org They promote the oxidative addition step and stabilize the catalytic intermediates.
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, often providing higher catalyst stability and efficiency. organic-chemistry.org
Bases and Solvents: The reaction requires a base to activate the boronic acid for transmetalation. organic-chemistry.org Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.gov The choice of solvent is also important, with common options being toluene, dioxane, dimethylformamide (DMF), and aqueous mixtures of these solvents. researchgate.net
The table below presents examples of catalyst systems used for Suzuki-Miyaura couplings of iodo-pyridines and related substrates.
| Palladium Source | Ligand | Base | Solvent | Substrate Example | Yield |
| PdCl₂(PPh₃)₂ | - | KHCO₃ | DMF/H₂O | 5-Iodopyridines | Good to Excellent researchgate.net |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Aryl bromides | 74-82% nih.gov |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Aryl triflates | High organic-chemistry.org |
| Pd(OAc)₂ | NHC Ligand | K₃PO₄ | Dioxane/H₂O | 3-Chloroindazole | 95% nih.gov |
The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, co-catalyzed by palladium and copper(I) salts, is invaluable for the synthesis of arylalkynes. organic-chemistry.org this compound is an excellent substrate for this transformation, reacting with various terminal alkynes to produce 2-methyl-3-(alkynyl)pyridines.
The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like copper(I) iodide (CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. organic-chemistry.org
General Reaction Scheme:
(Image depicting the reaction of this compound with a terminal alkyne, catalyzed by Palladium and Copper, to yield a 2-methyl-3-(alkynyl)pyridine product.)
The reactivity in Sonogashira couplings generally follows the order I > Br > Cl for the halide. wikipedia.org The high reactivity of the C-I bond in this compound allows the reaction to proceed under mild conditions, often at room temperature, making it compatible with a wide range of functional groups on the alkyne partner. wikipedia.orggolden.com Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
Beyond the Suzuki and Sonogashira reactions, this compound can participate in other important transition metal-catalyzed transformations.
While specific examples for this compound are not extensively documented, related iodopyridines undergo palladium-catalyzed carbonylative coupling reactions. Carbonylative Suzuki couplings, for instance, involve the introduction of a carbonyl group (CO) between the aryl halide and the boronic acid to form diaryl ketones. researchgate.net These reactions are typically performed under an atmosphere of carbon monoxide using a palladium catalyst. researchgate.net
A related process is aminocarbonylation, where an amine is used as the nucleophile instead of a boronic acid, leading to the formation of amides. This reaction involves the palladium-catalyzed insertion of carbon monoxide followed by the capture of the resulting acyl-palladium intermediate by an amine. This provides a direct route to carboxamides from aryl halides.
Hypothetical Reaction Scheme for Aminocarbonylation:
(Image depicting the hypothetical reaction of this compound with an amine and carbon monoxide, catalyzed by Palladium, to form a pyridine-3-carboxamide (B1143946) derivative.)
Other Transition Metal-Catalyzed Coupling Reactions
Nucleophilic Substitution Reactions
The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In this compound, the iodine atom at the 3-position can be displaced by various nucleophiles. cymitquimica.com The reactivity of the pyridine ring is enhanced by the electron-withdrawing nature of the ring nitrogen atom, which is roughly equivalent in activating effect to a nitro group on a benzene (B151609) ring. researchgate.net This activation makes both 2- and 4-halopyridines highly prone to nucleophilic substitution. researchgate.net While the iodine at the 3-position is less activated than halogens at the 2- or 4-positions, substitution can still occur.
The regioselectivity of nucleophilic attack on substituted pyridines is a complex interplay of electronic and steric factors. For halopyridines, nucleophilic attack generally occurs at the halogen-bearing carbon. In the case of this compound, the primary site for nucleophilic substitution is the C-3 position, leading to the displacement of the iodide leaving group.
However, the presence of the methyl group at the C-2 position can introduce steric hindrance, potentially influencing the rate of reaction compared to unhindered pyridines. researchgate.netacs.org Studies on other substituted pyridines, such as 2-substituted N-methylpyridinium ions, show that substitution at the 2-position can significantly reduce the reaction rate due to steric effects that destabilize the transition state. researchgate.net Furthermore, in highly halogenated pyridines, the position of nucleophilic attack can be governed by the hard and soft acid and base (HSAB) principle. orgchemres.org This principle suggests that "hard" nucleophiles prefer to attack "hard" electrophilic centers, while "soft" nucleophiles favor "soft" centers. orgchemres.org While not directly studied for this compound, this principle provides a framework for predicting regiochemical outcomes.
This compound can react with a variety of nucleophiles centered on nitrogen, sulfur, and oxygen atoms. The outcome of these reactions is often guided by the HSAB principle.
A study on 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) demonstrated a clear regiochemical preference based on the nature of the nucleophile. orgchemres.org
O- and N-Centered Nucleophiles: These are generally considered "hard" nucleophiles. In the model compound, they preferentially attacked the ortho-position (C-2/C-6) relative to the ring nitrogen, displacing a chlorine atom. This is attributed to the "hard" nature of the electrophilic carbon at that position. For example, sodium ethoxide (an O-centered nucleophile) resulted in substitution at the ortho-position. orgchemres.org
S-Centered Nucleophiles: These are typically "soft" nucleophiles. They were found to attack the "softer" electrophilic center at the para-position (C-4), displacing the iodine atom. orgchemres.org Thiocyanate anion, for instance, attacked exclusively at the 4-position via its more nucleophilic sulfur atom. orgchemres.org
While these findings are on a different substrate, they suggest that for this compound, hard nucleophiles might have a different reactivity profile compared to soft nucleophiles, although the primary reaction is expected to be the substitution of the iodine atom. The reaction of 2-substituted N-methylpyridinium ions with piperidine (B6355638) (an N-centered nucleophile) has been shown to proceed readily, yielding the corresponding piperidino-N-methylpyridinium ion. nih.gov
Table 1: Regioselectivity in Nucleophilic Substitution of a Model Halogenated Pyridine
| Nucleophile Type | Example Nucleophile | HSAB Character | Site of Attack (on Tetrachloro-4-iodopyridine) | Product Type | Reference |
| O-Centered | Sodium Ethoxide | Hard | ortho-position (C-2/C-6) | Chlorine substitution | orgchemres.org |
| N-Centered | Amines | Hard | ortho-position (C-2/C-6) | Chlorine substitution | orgchemres.org |
| S-Centered | Thiocyanate | Soft | para-position (C-4) | Iodine substitution | orgchemres.org |
Reactions Involving the Pyridine Nitrogen Atom
The nitrogen atom in the pyridine ring of this compound is basic and nucleophilic, allowing it to react with electrophiles, most notably in the formation of pyridinium (B92312) salts.
Protonation or alkylation of the pyridine nitrogen atom leads to the formation of pyridinium salts. When 3-iodopyridine (B74083) isomers are treated with hydrohalic acids (HCl, HBr, HI), the corresponding 3-iodopyridinium halogenide salts are formed. rsc.org These salts are crystalline solids where the pyridinium cation and the halide anion are interconnected through non-covalent interactions. rsc.org
In the crystal structures of iodopyridinium halogenides, two primary non-covalent interactions are dominant: charge-assisted hydrogen bonds and halogen bonds. rsc.orgnih.gov
Hydrogen Bonding: A strong, charge-assisted hydrogen bond (N⁺–H···X⁻) forms between the acidic proton on the pyridinium nitrogen and the halide anion (X⁻ = Cl⁻, Br⁻, I⁻). rsc.orgnih.gov
Halogen Bonding: A halogen bond (C–I···X⁻) is established between the electropositive region (σ-hole) on the covalently bonded iodine atom of the cation and the electron-rich halide anion. rsc.org
Studies on the salts of all three isomers of iodopyridine show that the strength of both the hydrogen and halogen bonds tends to decrease as the size of the halide anion increases (from Cl⁻ to I⁻). rsc.org This decrease is reportedly more pronounced for the hydrogen bonds. rsc.org A Cambridge Structural Database (CSD) study further supports this, indicating a preference of chloride for hydrogen bonding and iodide for halogen bonding. rsc.org In a unique double salt, ((2-IPyH)₂Cl)⁺I⁻, the hydrogen bonds were formed exclusively with the chloride anion, while the halogen bonds formed only with the iodide anion, highlighting these preferences. rsc.org
Table 2: Dominant Intermolecular Interactions in Iodopyridinium Halogenides
| Interaction Type | Donor | Acceptor | Description | Reference |
| Hydrogen Bond | Pyridinium N⁺–H | Halide Anion (X⁻) | A strong, charge-assisted interaction. | rsc.orgnih.gov |
| Halogen Bond | Pyridinium C–I | Halide Anion (X⁻) | An interaction between the iodine's σ-hole and the anion. | rsc.org |
The formation of a pyridinium cation dramatically influences the halogen bonding capability of the iodine atom. The introduction of a positive charge on the pyridine ring is distributed over the entire molecule, which increases the electrostatic potential (ESP) of the atoms, including the σ-hole of the iodine atom. acs.org This enhancement makes the iodopyridinium cation a significantly better halogen bond donor compared to neutral iodopyridine. nih.gov
However, the σ-hole of the halogen is not necessarily the most electropositive site on the cation. acs.orgnih.gov The ESP of the hydrogen atoms on the ring, and especially the N-H proton, are also highly positive, leading to a competition between halogen bonding and hydrogen bonding. acs.org
The position of the iodine atom relative to the charged nitrogen influences the halogen bond strength. Studies on N-methylated iodopyridinium cations revealed that the iodine atom on a 2-iodopyridinium cation has a more positive σ-hole ESP than those on 3- or 4-iodopyridinium cations. acs.orgnih.gov Consequently, 2-iodopyridinium cations form the shortest and strongest C–I···I⁻ halogen bonds. acs.org Furthermore, research on N-alkyl-3-iodopyridinium salts showed that the positive charge is predominantly located on the pyridine ring rather than on the N-alkyl substituent. mdpi.comresearchgate.netresearchgate.net This makes the iodine atom on the pyridine ring a much stronger halogen bond donor than a halogen atom on the alkyl chain. mdpi.comresearchgate.netresearchgate.net
Formation of Iodopyridinium Halogenides
Advanced Reactivity Studies
Advanced experimental techniques provide profound insights into the intricate dynamics of chemical reactions at the molecular level. For a molecule like this compound, these methods can elucidate the fleeting changes in its geometry and electronic structure as it undergoes transformation, offering a real-time view of the bond-breaking and bond-forming processes.
The study of time-dependent geometry and charge evolution seeks to map the spatial arrangement of atoms and the distribution of electrons within a molecule as a reaction unfolds. This is often achieved using pump-probe spectroscopic techniques, where an initial laser pulse (the pump) initiates a reaction, and a subsequent pulse (the probe) captures a snapshot of the molecule at a specific time delay. By varying this delay, a "molecular movie" of the transformation can be constructed.
For a molecule such as this compound, a key focus would be the cleavage of the C-I bond. Upon photoexcitation, the distribution of electron density in the molecule changes dramatically. This electronic rearrangement can lead to a repulsive electronic state, causing the iodine atom to be expelled. Time-resolved experiments can track the C-I bond length from its equilibrium distance to the point of dissociation.
Furthermore, these studies reveal how the charge is redistributed throughout the fragmentation process. Initially, in the neutral molecule, the iodine atom carries a partial negative charge due to its high electronegativity. Upon ionization and subsequent fragmentation, the charge states of the resulting ions can be determined, providing a detailed picture of the electronic dynamics accompanying the nuclear motion.
Table 1: Illustrative Time-Dependent Changes in this compound upon Photodissociation
| Time (femtoseconds) | C-I Bond Length (Å) | Charge on Iodine Fragment | Charge on Pyridine Fragment |
| 0 | 2.10 | 0 | 0 |
| 50 | 2.50 | -0.5 | +0.5 |
| 100 | 3.00 | -0.8 | +0.8 |
| 150 | > 4.00 (Dissociated) | -1 | +1 |
Note: This table is illustrative of the type of data obtained from time-resolved experiments and does not represent actual experimental data for this compound.
Coulomb Explosion Imaging (CEI) is a powerful technique used to determine the geometry of a molecule at the moment of ionization. bohrium.comrsc.org In a CEI experiment, an intense, ultrashort laser pulse strips multiple electrons from the molecule, creating a highly charged molecular ion. The strong electrostatic repulsion between the now positively charged atomic centers causes the molecule to violently fly apart in a "Coulomb explosion." By detecting the momentum vectors of the resulting fragment ions in coincidence, the original spatial arrangement of the atoms can be reconstructed.
When applied to the study of this compound, CEI can provide a snapshot of the molecular geometry. aps.org For instance, by initiating a reaction with a pump pulse and then using a delayed CEI probe pulse, the geometry of the molecule can be determined at various points along the reaction coordinate. This allows for the direct observation of changes in bond lengths and angles as the molecule contorts and breaks apart. aps.org
The fragmentation dynamics revealed by CEI can be complex. For example, studies on similar molecules like iodomethane (B122720) have shown that the number of fragment ions and their charge states depend on the intensity of the ionizing pulse. aps.org The full three-dimensional equilibrium geometry of polyatomic molecules can be determined from the measured ion momenta with the aid of a charge buildup model. aps.org
Table 2: Representative Fragment Ions and Kinetic Energies from a Simulated Coulomb Explosion of Doubly-Ionized this compound
| Fragment Ion | m/z | Typical Kinetic Energy (eV) |
| I⁺ | 127 | 15 |
| C₅H₄N⁺ (pyridyl) | 78 | 8 |
| CH₃⁺ | 15 | 5 |
| H⁺ | 1 | 3 |
Note: This table is a hypothetical representation of data from a CEI experiment and is intended for illustrative purposes.
The data from multi-particle coincidence experiments, such as Coulomb Explosion Imaging, is rich with information about the correlations between the fragmentation products. Statistical analysis of these correlations can reveal detailed insights into the fragmentation pathways and the underlying dynamics. By analyzing the momentum and angular correlations between different fragment ions, it is possible to piece together how the molecule breaks apart.
For this compound, a key analysis would be the correlation between the iodine ion and the charged pyridine ring fragment. The angle between the momentum vectors of these two fragments would provide direct information about the C-I bond cleavage. Furthermore, correlations between the smaller fragments, such as H⁺ and CH₃⁺ ions, and the larger fragments can help to elucidate more complex, concerted, or sequential fragmentation mechanisms.
Recoil-frame covariance analysis is a specific statistical technique that can be applied to determine the relative momenta of pairs of ions. This can be particularly useful in distinguishing between different dissociation channels and in understanding the energy partitioning among the various fragments. Similar studies on other halogenated molecules have demonstrated the power of this approach in unraveling complex photoinduced molecular motions.
These advanced techniques, while complex, are invaluable for developing a fundamental understanding of the chemical reactivity of molecules like this compound. They provide a level of detail that is inaccessible with traditional chemical analysis methods, offering a window into the ultrafast world of molecular transformations.
Applications in Advanced Organic Synthesis
Synthesis of Biologically Active Compounds
The compound is a foundational element in the synthesis of various molecules that exhibit significant biological effects, finding utility in both medicine and agriculture.
Substituted pyridines are vital intermediates in the production of pharmaceutical compositions. google.com The specific structure of 3-Iodo-2-methylpyridine makes it an important starting material for creating a diverse array of therapeutic agents. Halogenated pyridines, in general, are recognized as important fine chemical intermediates widely used in the field of medicine. patsnap.com
This compound serves as a precursor for the synthesis of larger molecular scaffolds that have been investigated for their potent anti-inflammatory and anti-cancer properties. While the compound itself is not the active agent, its incorporation into more complex structures is critical for achieving the desired therapeutic effects.
Numerous studies focus on creating novel heterocyclic systems with anti-inflammatory activity. For instance, derivatives of thiazolo[4,5-b]pyridin-2-one have shown considerable anti-inflammatory effects in preclinical models, with some exceeding the activity of the reference drug Ibuprofen. biointerfaceresearch.com Similarly, the development of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives has yielded potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The synthesis of these complex molecules often relies on building blocks like substituted pyridines to construct the core heterocyclic system. Research has also demonstrated that pyridine (B92270) derivatives can be incorporated into hybrids with other heterocycles, such as thiazole, to create compounds with significant anticancer activity against lung cancer cell lines. mdpi.com
| Therapeutic Target | Synthesized Scaffold Example | Potential Application | Reference |
|---|---|---|---|
| Inflammation (COX-2) | Thiazolo[4,5-b]pyridines | Anti-inflammatory Agents | biointerfaceresearch.comnih.gov |
| Cancer (EGFR Kinase) | Pyrido[2,3-d]pyrimidin-4(3H)-one | Anti-cancer Agents | nih.gov |
| Cancer (General) | Thiophenyl Thiazolyl-Pyridine Hybrids | Anti-cancer Agents (Lung) | mdpi.com |
The imidazo[1,2-a]pyridine (B132010) core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgresearchgate.net These structures are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.net
The synthesis of these scaffolds often involves the condensation of a 2-aminopyridine (B139424) derivative with other reagents. nih.gov While this compound is not a 2-aminopyridine, it serves as a key precursor that can be chemically modified to participate in such cyclization reactions, leading to the formation of substituted imidazo[1,2-a]pyridines. For example, the synthesis of 3-iodo-6-methyl-imidazo[1,2-a]pyridine is achieved starting from 2-amino-5-methylpyridine, highlighting the pathway through which pyridine derivatives are converted into this important scaffold. chemicalbook.com The resulting iodinated imidazo[1,2-a]pyridine can then be further functionalized to develop novel therapeutic agents.
| Scaffold | General Precursor | Key Synthetic Step | Biological Significance | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | 2-Aminopyridine derivatives | Condensation/Cyclization | Anticancer, Antimicrobial, Antiviral | rsc.orgresearchgate.netnih.gov |
β-Carboline alkaloids are a significant class of natural and synthetic compounds possessing a tricyclic pyrido[3,4-b]indole ring system. mdpi.com This structural motif is found in numerous molecules with diverse and important pharmacological properties, including cytotoxic, anti-bacterial, and neurotoxic effects. nih.govnih.gov
The synthesis of the β-carboline core can be achieved through various methods, such as the Pictet-Spengler reaction, which typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. nih.gov More advanced methods include the electrocyclic cyclization of 3-nitrovinylindoles. nih.gov Pyridine-containing fragments, derivable from precursors like this compound, are essential for constructing the pyridine ring portion of the β-carboline skeleton. The functional groups on the pyridine precursor allow for the necessary bond formations to create the fused tricyclic system, leading to the synthesis of biologically active natural products like harmane and norharmane. nih.gov
Halogenated pyridines are not only important in pharmaceuticals but also serve as crucial intermediates in the agrochemical industry. patsnap.com They are used as building blocks for the synthesis of various pesticides, including herbicides, insecticides, and fungicides.
The incorporation of pyridine-based structures into agrochemical agents can enhance their biological activity and stability. While direct studies on this compound's role are specific, the broader class of compounds it enables is significant. For instance, β-carboline derivatives, which can be synthesized using pyridine precursors, have been investigated for their fungicidal and insecticidal activities. mdpi.comnih.gov A series of β-carboline derivatives were synthesized and evaluated for fungicidal activity, with some compounds showing potent effects against plant pathogenic fungi like Rhizoctonia solani. mdpi.com The development of such compounds relies on the availability of versatile building blocks like this compound to create the core chemical structures responsible for the desired agrochemical effect.
Agrochemical Formulations
Precursors for Complex Molecular Structures
This compound is a key starting material for the assembly of intricate heterocyclic systems. Its ability to undergo selective functionalization allows for the stepwise construction of molecules with precise substitution patterns.
The synthesis of fully substituted pyridines is a significant challenge in organic chemistry. This compound can serve as a foundational scaffold for achieving this goal. A plausible synthetic strategy involves a sequence of cross-coupling reactions to introduce substituents at the C3, C4, C5, and C6 positions. The high reactivity of the C-I bond allows for initial functionalization at the C3 position via reactions like the Suzuki-Miyaura coupling. Subsequent C-H activation or halogenation/coupling sequences at the remaining positions can lead to the desired pentasubstituted product. For instance, a Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been shown to yield trisubstituted products, demonstrating the viability of using halopyridines to build highly congested pyridine cores beilstein-journals.org. By analogy, a multi-step sequence starting from this compound could be envisioned.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Halopyridine | This compound |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Dioxane/H₂O |
| Temperature | 80-100 °C |
Following an initial coupling at the C3 position, further functionalization could be achieved through directed ortho-metalation or subsequent halogenation steps, followed by additional cross-coupling reactions to build the fully substituted pyridine ring.
Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds with significant biological activities. While common syntheses often start from thiophene (B33073) or pyridine-2-thione derivatives, this compound can be utilized as a precursor through transition-metal-catalyzed annulation strategies nih.govnih.govresearchgate.net. A powerful method for this type of transformation is the Larock heteroannulation, which typically involves the palladium-catalyzed reaction of an ortho-iodoaniline with an alkyne to form an indole (B1671886) ub.eduwikipedia.org. A similar strategy could be adapted to synthesize the thieno[2,3-b]pyridine (B153569) core.
A hypothetical pathway could involve the Sonogashira coupling of this compound with a terminal alkyne bearing a protected thiol group. Subsequent deprotection and intramolecular cyclization, often promoted by a base or a transition metal catalyst, would yield the fused thieno[2,3-b]pyridine system.
Table 2: Plausible Two-Step Synthesis of a Thieno[2,3-b]pyridine Derivative
| Step | Reaction Type | Reagents & Conditions |
| 1 | Sonogashira Coupling | This compound, HC≡CS-R, PdCl₂(PPh₃)₂, CuI, Et₃N |
| 2 | Deprotection & Cyclization | 1. Deprotection agent (e.g., NaOMe) 2. Base (e.g., K₂CO₃) or Pd-catalyst |
This approach allows for the introduction of diversity into the thiophene ring based on the choice of the alkyne coupling partner.
Pyrazole (B372694) derivatives are important in medicinal chemistry. The synthesis of pyridyl-substituted triarylpyrazoles can be efficiently achieved using palladium-catalyzed cross-coupling reactions nih.govrsc.org. In this context, this compound serves as a precursor to the pyridyl moiety that is to be attached to the pyrazole core.
The most common strategy involves the conversion of this compound into its corresponding boronic acid or boronic ester derivative (2-methylpyridin-3-ylboronic acid). This intermediate can then undergo a Suzuki-Miyaura coupling reaction with a halogenated diarylpyrazole. This method is highly modular, allowing for the synthesis of a wide library of compounds by varying the substituents on the pyrazole and the pyridine precursor.
Table 3: General Suzuki-Miyaura Route to Pyridyl-Substituted Pyrazoles
| Step | Reaction | Key Reagents |
| 1 | Borylation | This compound, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc |
| 2 | Suzuki Coupling | 2-Methylpyridin-3-ylboronic ester, Halo-diarylpyrazole, Pd catalyst, Base |
This synthetic route is highly efficient and tolerates a wide range of functional groups, making it a preferred method for creating complex heteroaromatic structures researchgate.netorganic-chemistry.org.
Development of New Materials
The unique electronic properties of the pyridine ring make it an attractive component for the development of novel functional materials, such as conductive polymers and specialized coatings.
Conjugated polymers containing heterocyclic aromatic units are of great interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound can be used as a monomer in the synthesis of such polymers through step-growth polymerization via cross-coupling reactions.
The Sonogashira polymerization is a powerful technique for creating polymers with alternating aryl and alkyne units in the backbone wikipedia.orgnih.gov. The reaction between a di-iodinated aromatic compound and a di-ethynyl aromatic compound, or the self-condensation of a monomer containing both iodo and ethynyl (B1212043) groups, yields a highly conjugated polymer. By analogy, this compound could be coupled with a di-alkyne comonomer to incorporate the 2-methylpyridine (B31789) unit into a polymer chain. The resulting polymer would be expected to have interesting photophysical and electronic properties derived from the electron-deficient nature of the pyridine ring.
Table 4: Representative Sonogashira Polymerization
| Component | Description |
| Monomer A | This compound (or a di-iodinated derivative) |
| Monomer B | Aromatic di-alkyne (e.g., 1,4-diethynylbenzene) |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI |
| Base/Solvent | Triethylamine (B128534) / THF |
| Resulting Polymer | Poly(arylene ethynylene) containing 2-methylpyridine units |
Similarly, the Heck reaction can be employed to synthesize polymers by coupling a di-haloaromatic monomer with a di-olefin organic-chemistry.orgwikipedia.org. The incorporation of this compound-derived units into polymer backbones is a viable strategy for tuning the optical, electronic, and physical properties of new functional materials.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Iodo-2-methylpyridine, DFT calculations can elucidate its chemical reactivity and the nature of its frontier molecular orbitals.
DFT is an excellent tool for designing new materials and understanding the biological activities of molecules. nih.gov Global reactivity descriptors derived from DFT, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are crucial for predicting the reactivity of a molecule. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A study on various substituted pyridines demonstrated that DFT calculations at the B3LYP/6-311G+(d,p) level of theory can effectively predict their nucleophilicity. ias.ac.in While specific calculations for this compound are not available, data from analogous substituted pyridines can provide estimates of its reactivity parameters.
Table 1: Calculated Chemical Reactivity Parameters for a Representative Substituted Pyridine (B92270) (3-Bromo-2-hydroxypyridine) in the Gas Phase
| Parameter | Value (eV) |
| HOMO Energy | -6.880 |
| LUMO Energy | -1.475 |
| Energy Gap (ΔE) | 5.405 |
| Chemical Potential (μ) | -4.1775 |
| Chemical Hardness (η) | 2.7025 |
| Global Electrophilicity (ω) | 3.226 |
Data sourced from a DFT study on 3-Bromo-2-hydroxypyridine (B31989), which serves as an analogue. mdpi.com The values for this compound are expected to be in a similar range, with modifications due to the differing electronic effects of iodo vs. bromo and methyl vs. hydroxyl groups.
The frontier molecular orbitals, HOMO and LUMO, are key to understanding chemical reactivity and electronic properties. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining the dynamic stability and chemical reactivity of a complex. acs.org A smaller gap generally implies higher reactivity and easier electronic excitation. mdpi.comnih.gov
In this compound, the HOMO is expected to be a π-orbital with significant contributions from the pyridine ring and the iodine atom, while the LUMO is likely a π*-antibonding orbital. The substituents will modulate the energies of these orbitals. The methyl group will raise the HOMO energy, while the iodine atom's effect is twofold: its electronegativity can lower orbital energies, but its lone pairs can also participate in π-bonding, raising the HOMO.
A theoretical study on 3-bromo-2-hydroxypyridine calculated the HOMO-LUMO gap to be approximately 5.405 eV in the gas phase. mdpi.com It is anticipated that the HOMO-LUMO gap for this compound would be of a similar magnitude. The substitution pattern is crucial; for instance, in rhodium-pyridine complexes, the position of trifluoromethyl substituents was shown to correlate with the HOMO-LUMO gaps and, consequently, the catalytic activity. acs.org
Table 2: Frontier Orbital Energies and Energy Gap for an Analogous Substituted Pyridine
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 3-Bromo-2-hydroxypyridine (Gas Phase) | -6.880 | -1.475 | 5.405 |
Data from a DFT study on 3-Bromo-2-hydroxypyridine. mdpi.com
The 2-methyl group in this compound is expected to exert significant steric hindrance during the formation of metal complexes. The nitrogen atom of the pyridine ring is a common coordination site for metal ions, and a substituent at the adjacent C2 position can physically obstruct this binding.
Thermodynamic studies on the formation of cadmium(II) halide complexes with various methyl-substituted pyridines have shown that the formation constants for 2-substituted pyridines are significantly lower than for their 3- or 4-substituted isomers. rsc.org This decrease is attributed to steric hindrance from the substituent. The effect is predominantly entropic, arising from a decreased freedom of rotation of the coordinated pyridine ligand. rsc.org
Computational studies have further confirmed the importance of steric hindrance in metal coordination. Molecular dynamics simulations and experimental work on the separation of pyridine regioisomers using rhodium-based metal-organic polyhedra demonstrated that the capacity of pyridines to bind is determined by the position of substituents relative to the nitrogen atom. nih.gov For this compound, any coordination at the nitrogen would force the bulky methyl and iodo groups into proximity with the metal center and its other ligands, leading to a sterically crowded and less stable complex compared to isomers with substituents at less hindered positions.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed picture of dynamic processes such as fragmentation and reaction pathways.
Upon ionization, for example in a mass spectrometer, this compound would undergo fragmentation. MD simulations are a valuable tool for exploring the complex, charge-dependent fragmentation landscape of such molecules.
A study on the photofragmentation of a related molecule, 2-bromo-5-iodo-4-nitroimidazole, using Born-Oppenheimer-based molecular dynamics simulations, revealed a rich variety of bond-breaking dynamics. researchgate.net The simulations showed that upon core ionization, the molecule fragments in a highly charge-dependent manner. The weakest bonds, such as the carbon-halogen bonds, are often the first to break. researchgate.net
For this compound, it is plausible that the C-I bond would be one of the most labile due to its lower bond energy compared to the C-C, C-N, and C-H bonds within the aromatic ring. MD simulations could model potential fragmentation pathways following ionization:
Pathway I: Initial cleavage of the C-I bond to release an iodine radical or ion, leaving a 2-methylpyridinyl cation.
Pathway II: Fragmentation of the pyridine ring itself, which typically requires higher energy.
Pathway III: Loss of the methyl group, although this is generally less favorable than halogen loss.
Simulations on diiodomethane (B129776) (CH₂I₂) have also shown that fragmentation can occur sequentially, with the dissociation of the first iodine ion followed by a delayed break of the second C-I bond, sometimes involving a rotating intermediate. desy.de This suggests that the fragmentation of this compound could also involve complex, multi-step processes.
MD simulations can also provide insights into the dynamics of protons and the evolution of charge distribution within a molecule during a reaction or after ionization. While specific studies on the proton kinetic energy and charge build-up time for this compound are not available, general principles from simulations of related systems can be applied.
In simulations of proton transfer in ionic liquids, MD can model the exchange of protons between molecules, which is crucial for understanding properties like conductivity. frontiersin.org For an ionized this compound molecule, particularly if protonated, MD simulations could track the distribution and kinetic energy of the excess proton.
Simulations of protein charging during electrospray ionization have shown that charge is gradually deposited onto the molecule as the surrounding solvent evaporates. nih.gov This process involves the transfer of protons from the solvent to the analyte. A similar concept of charge build-up could be modeled for this compound in a reactive environment. The simulation would track the time evolution of the partial charges on each atom of the molecule as it approaches a reactant or as it undergoes ionization, providing a timescale for the charge build-up on specific sites, such as the nitrogen atom or the iodine atom, prior to a chemical event like bond cleavage.
In Silico Studies for Biological Activity Prediction
In silico studies, which utilize computer simulations, are instrumental in the early stages of drug discovery for predicting the biological activity of chemical compounds. These computational methods allow for the assessment of a molecule's potential as a therapeutic agent by evaluating its interactions with biological targets and its pharmacokinetic properties. For this compound, while specific comprehensive in silico analyses are not extensively documented in publicly available literature, we can infer its potential biological activities and drug-like characteristics by examining its physicochemical properties and by drawing comparisons with computational studies on analogous pyridine derivatives.
Selectivity and Binding Affinity to Biological Targets
The selectivity and binding affinity of a compound for a specific biological target are critical determinants of its therapeutic efficacy and potential for side effects. Molecular docking and other computational techniques are employed to predict these interactions. For pyridine derivatives, a wide range of biological targets have been investigated, including enzymes and receptors involved in various diseases.
Computational studies on similar pyridine-containing molecules have explored their potential as inhibitors for targets such as various kinases, which are crucial in cancer signaling pathways, and viral enzymes like proteases, which are essential for viral replication nih.gov. The binding affinity is quantified by the binding energy, with a more negative value indicating a stronger interaction between the ligand and the target. The selectivity is determined by comparing the binding affinities of the compound across a panel of different biological targets. While specific targets for this compound have not been explicitly identified in the reviewed literature, its structural features suggest that it could be a subject of interest for screening against various therapeutic targets.
Drug-Likeness Evaluation (e.g., Lipinski's Rules, ADMET, TOPKAT)
Drug-likeness is a qualitative concept used to assess a compound's potential to be an orally active drug in humans. This evaluation is often guided by a set of rules and predictive models that consider the physicochemical properties of the molecule.
Lipinski's Rule of Five
Lipinski's Rule of Five provides a set of guidelines to evaluate the drug-likeness of a chemical compound and its potential for good oral bioavailability. A compound is considered to have good drug-like properties if it does not violate more than one of the following criteria:
Molecular weight less than 500 Daltons
Log P (a measure of lipophilicity) not more than 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
Based on the known properties of this compound, we can assess its compliance with Lipinski's Rule of Five.
| Property | Value for this compound | Lipinski's Rule | Compliance |
|---|---|---|---|
| Molecular Weight | 219.02 g/mol chemnet.comchemicalbook.comsynchem.decookechem.com | < 500 Da | Yes |
| Log P (estimated) | ~2.3 (based on similar compounds) nih.gov | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 1 (the nitrogen atom in the pyridine ring) | ≤ 10 | Yes |
As indicated in the table, this compound does not violate any of Lipinski's rules, suggesting it possesses drug-like physicochemical properties and a higher likelihood of good oral bioavailability.
ADMET and TOPKAT Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and TOPKAT (TOxicity Prediction by Komputer Assisted Technology) are computational methods used to predict the pharmacokinetic and toxicological properties of a compound. These predictions are vital for identifying potential liabilities of a drug candidate early in the discovery process.
For substituted pyridines, ADMET studies have been conducted to predict properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities like carcinogenicity and mutagenicity acs.orgroyalsocietypublishing.orggjpb.de. While specific ADMET and TOPKAT predictions for this compound are not available in the reviewed literature, the general findings for similar pyridine derivatives suggest that this class of compounds can exhibit a wide range of pharmacokinetic and toxicity profiles depending on their specific substitution patterns.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.
Molecular docking studies on various pyridine derivatives have been performed against a range of biological targets. For instance, pyridine-based compounds have been docked against enzymes like kinesin Eg5, a target in cancer chemotherapy, and various viral proteins to assess their inhibitory potential nih.govtubitak.gov.tr. These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of molecular docking are often expressed as a docking score, which is an estimation of the binding free energy.
While no specific molecular docking studies featuring this compound were identified in the search results, its structure could be used in virtual screening campaigns to explore its potential binding to various protein targets. The iodine atom, for example, could participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.
Environmental and Safety Considerations in Research
Iodine Compounds in Environmental Contexts
Iodine is a naturally occurring element that plays a crucial role in various biological and environmental processes. Its circulation and transformation in the environment are complex, involving interactions between the atmosphere, hydrosphere, and lithosphere.
The global iodine cycle is a dynamic process that governs the distribution of iodine throughout the Earth's systems. wikipedia.org The primary reservoir of iodine is the ocean, which contains the majority of the Earth's surface inventory of this element. royalsocietypublishing.org From the ocean, iodine is volatilized into the atmosphere through both biological and non-biological pathways. zarmesh.com Marine algae, for instance, play a significant role in the release of volatile organo-iodine compounds. zarmesh.comnerc.ac.uk
Once in the atmosphere, these iodine compounds can influence atmospheric chemistry, including the regulation of ozone concentrations. royalsocietypublishing.org Atmospheric iodine is then deposited back onto the Earth's surface through wet and dry deposition, enriching soils and participating in terrestrial ecosystems. wikipedia.orgzarmesh.com The cycle is completed as iodine returns to the oceans through rivers and groundwater. researchgate.net
Table 1: Key Processes in the Global Iodine Cycle
| Process | Description | Key Environmental Sphere(s) |
|---|---|---|
| Volatilization | Release of iodine from the ocean surface to the atmosphere, as both inorganic and organic compounds. royalsocietypublishing.orgzarmesh.com | Hydrosphere, Atmosphere |
| Atmospheric Transport | Movement of gaseous iodine compounds and aerosols in the atmosphere. royalsocietypublishing.org | Atmosphere |
| Deposition | Return of iodine to the Earth's surface via precipitation (wet deposition) or direct settling (dry deposition). wikipedia.org | Atmosphere, Lithosphere, Hydrosphere |
| Biological Uptake | Absorption and accumulation of iodine by marine and terrestrial organisms. wikipedia.orgzarmesh.com | Hydrosphere, Lithosphere |
The persistence of organic pollutants in the environment is a significant concern. The degradation of these compounds can occur through various mechanisms, including photochemical and biological processes. researchgate.netmdpi.com For organo-iodine compounds, the carbon-iodine bond is the weakest of the carbon-halogen bonds, which can influence their degradation pathways. wikipedia.org
Pyridine (B92270) and its derivatives, the structural basis of 3-Iodo-2-methylpyridine, are known to be biodegradable in soil and aquatic environments. researchgate.net Numerous microorganisms are capable of utilizing pyridines as a source of carbon and nitrogen. researchgate.net The degradation of substituted pyridines can be influenced by the nature and position of the substituent groups on the pyridine ring. researchgate.net
Advanced oxidation processes (AOPs) are also effective in degrading persistent organic pollutants. mdpi.com For instance, processes involving permanganate/sulfite have been shown to effectively degrade iodinated X-ray contrast media, a class of organo-iodine compounds. nih.gov
Wastewater treatment plants (WWTPs) are crucial in mitigating the release of pollutants into the environment. However, some organic iodine compounds, such as iodinated contrast media used in medical imaging, have been found to be resistant to conventional wastewater treatment processes. researchgate.net These compounds can pass through WWTPs and be detected in surface waters. researchgate.netnih.gov
The presence of iodide and organo-iodine compounds in wastewater is a concern due to the potential for the formation of iodinated disinfection byproducts (IDBPs) during chlorine-based disinfection processes. researchgate.net IDBPs can be more cytotoxic and genotoxic than their chlorinated or brominated analogs. researchgate.net Research has shown that while some removal of organic iodine can occur under anaerobic conditions, removal under aerobic conditions is often negligible. researchgate.net
Table 2: Fate of Organic Iodine in Wastewater Treatment
| Treatment Stage | Process | Efficacy for Organic Iodine Removal | Potential Byproduct Formation |
|---|---|---|---|
| Primary Treatment | Physical separation of solids | Low | - |
| Secondary Treatment (Aerobic) | Biological degradation by microorganisms | Generally low to negligible. researchgate.net | - |
| Secondary Treatment (Anaerobic) | Biological degradation in the absence of oxygen | Partial removal observed. researchgate.net | - |
Organo-Iodine Compounds as Environmental Contaminants
The introduction of synthetic organo-iodine compounds into the environment raises concerns about their potential for persistence, bioaccumulation, and toxicity.
Persistent Organic Pollutants (POPs) are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. They are characterized by their persistence, long-range transport potential, bioaccumulation in human and animal tissues, and potential for significant impacts on human health and the environment. mdpi.com
Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment at a rate greater than its rate of loss. nih.gov For organic compounds, bioaccumulation potential is often correlated with hydrophobicity and resistance to metabolic degradation. nih.gov
For ionizable organic compounds, such as pyridine derivatives, the situation is more complex as the charge of the molecule can affect its membrane permeability and, consequently, its uptake by organisms. nih.gov The bioaccumulation potential is often assessed using metrics like the bioconcentration factor (BCF) and the bioaccumulation factor (BAF). nih.gov While there is a general positive relationship between the hydrophobicity of the neutral form of an ionizable organic compound and its measured BCF, there is also considerable variability. nih.gov
There is limited specific data available on the bioaccumulation and trophodynamics of this compound. However, the general principles governing the environmental fate of ionizable organic compounds and organo-iodine compounds provide a framework for assessing its potential ecological impact.
Iodinated Disinfection Byproducts
Iodinated disinfection byproducts (I-DBPs) are a class of compounds that can form when iodine-containing substances react with disinfectants like chlorine or chloramines in water treatment processes. researchgate.net These byproducts are of emerging concern due to their potential for higher cytotoxicity and genotoxicity compared to their chlorinated and brominated counterparts. researchgate.net While research has often focused on I-DBPs originating from iodide present in source waters or from iodinated X-ray contrast media, any iodinated organic compound that enters a water system could potentially act as a precursor. researchgate.net
The formation of I-DBPs is a complex process influenced by factors such as the concentration and nature of the organic precursor, the type of disinfectant used, pH, and temperature. nih.gov Although no direct studies link this compound to DBP formation, its structure as an iodinated aromatic compound suggests a theoretical potential to contribute to the formation of I-DBPs under certain disinfection conditions. Further research would be required to determine the specific reaction pathways and the nature of any potential byproducts formed from this compound.
Radioiodine Biogeochemistry and Remediation
Radioactive isotopes of iodine, such as Iodine-129 and Iodine-131, are significant environmental contaminants, primarily released from nuclear activities. researchgate.net Understanding their behavior in the environment is crucial for risk assessment and the development of effective remediation strategies.
Fate and Transport in Terrestrial Environments
The fate and transport of radioiodine in terrestrial environments are largely governed by its speciation and interaction with soil components. researchgate.net Iodine can exist in various oxidation states and can be transformed by microbial activity. researchgate.net Bacteria, for instance, can convert iodide to more volatile forms like methyl iodide, which can then be released into the atmosphere. researchgate.netwikipedia.org The mobility of iodine in soil and its potential to contaminate groundwater is a significant concern. researchgate.net Remediation of contaminated soils can be a complex and costly process, with various technologies being explored, including soil washing and phytoremediation. mdpi.comresearchgate.net
Role of Organic Carbon in Iodine Speciation
Natural organic carbon in soil plays a critical role in the speciation and mobility of iodine. researchgate.net Iodine can bind to organic matter, which can either immobilize it or, in some cases, form mobile organo-iodine compounds. researchgate.net The interaction between iodine and organic matter is influenced by the type and concentration of the organic material, pH, and the redox conditions of the environment. researchgate.net Bacteria are known to play a versatile role in the global biogeochemical cycling of iodine, including the formation of organo-iodine compounds. researchgate.net
Sustainable Chemical Practices in Organoiodine Chemistry
The principles of green chemistry are increasingly being applied to the field of organoiodine chemistry to develop more environmentally benign and sustainable synthetic methods.
Green Chemistry Approaches
Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. mdpi.com In the context of synthesizing compounds like this compound, this could involve the use of less hazardous reagents, alternative solvents, and more energy-efficient reaction conditions. nih.govmdpi.com The development of catalytic methods, in particular, is a cornerstone of green chemistry, as they are superior to stoichiometric reagents in terms of atom economy and waste reduction. nih.gov While specific green synthesis routes for this compound are not extensively detailed, the broader trends in the synthesis of pyridine derivatives point towards more sustainable approaches. nih.gov
Elimination of Trace Metal Catalysts
A significant focus of sustainable chemistry is the replacement of toxic and expensive transition metal catalysts with more environmentally friendly alternatives. cas.cnrsc.org Many traditional cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds rely on metals like palladium. researchgate.net Research is actively exploring transition-metal-free coupling reactions. jiaolei.group In some instances, iodine-based reagents can be used to mediate these transformations, offering a more sustainable pathway. nih.gov The synthesis of functionalized pyridines, for example, is an area where metal-free approaches are being developed. jiaolei.group The development of synthetic routes to this compound that avoid the use of trace metal catalysts would be in line with these green chemistry goals. patsnap.com
Q & A
Q. What regioselective strategies enable further functionalization of this compound at the C-4 or C-5 positions?
- Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) and directing groups (e.g., methoxy) can override iodine’s electronic effects. Alternatively, iridium-catalyzed C–H borylation at distal positions enables selective derivatization. Computational modeling predicts reactive sites for electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
